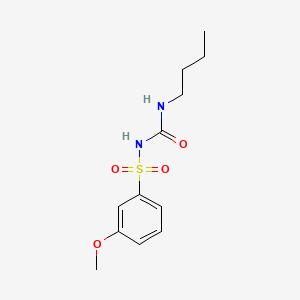
3-Butyl-1-(3-methoxybenzenesulfonyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-1-(3-methoxybenzenesulfonyl)urea is an organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The structure of this compound consists of a butyl group attached to a urea moiety, which is further connected to a methoxybenzenesulfonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(3-methoxybenzenesulfonyl)urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of a butylamine with 3-methoxybenzenesulfonyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of N-substituted ureas, including this compound, often involves the use of phosgene-free methods due to safety and environmental concerns. The reaction of amines with potassium isocyanate in water is a scalable and efficient method that avoids the use of hazardous reagents .
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-1-(3-methoxybenzenesulfonyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxybenzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
3-Butyl-1-(3-methoxybenzenesulfonyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Sulfonylureas are known for their hypoglycemic effects and are used in the treatment of diabetes.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Butyl-1-(3-methoxybenzenesulfonyl)urea involves its interaction with specific molecular targets. In medicinal applications, sulfonylureas typically act by inhibiting certain enzymes or receptors. For example, they can inhibit urease, an enzyme involved in the hydrolysis of urea, by binding to its active site and blocking its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-3-(4-methoxyphenyl)urea
- 1-Butyl-3-(2,5-dimethoxyphenyl)urea
- 1-Butyl-3-(2,4-dimethoxyphenyl)urea
Uniqueness
3-Butyl-1-(3-methoxybenzenesulfonyl)urea is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group can enhance its electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C12H18N2O4S |
|---|---|
Molekulargewicht |
286.35 g/mol |
IUPAC-Name |
1-butyl-3-(3-methoxyphenyl)sulfonylurea |
InChI |
InChI=1S/C12H18N2O4S/c1-3-4-8-13-12(15)14-19(16,17)11-7-5-6-10(9-11)18-2/h5-7,9H,3-4,8H2,1-2H3,(H2,13,14,15) |
InChI-Schlüssel |
ZWGCKZAZVCBOLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=CC(=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B11714769.png)
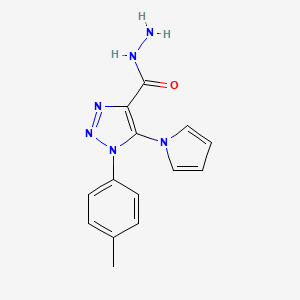
![3,5-dichloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714783.png)

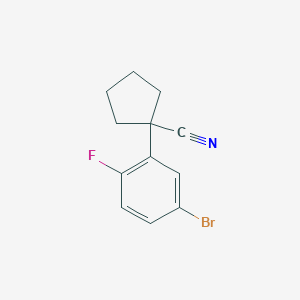
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11714822.png)
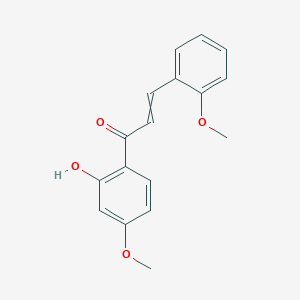




![1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B11714854.png)
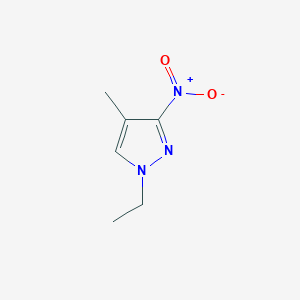
![3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11714857.png)
